5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[(4-bromobenzyl)sulfanyl]-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a bromobenzyl group, a phenyl group, and a propyl group attached to a tetrahydropyrido-thieno-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromobenzyl)sulfanyl]-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe final step often involves the addition of the propyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromobenzyl)sulfanyl]-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-[(4-bromobenzyl)sulfanyl]-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(4-bromobenzyl)sulfanyl]-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- 2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamine
Uniqueness
What sets 2-[(4-bromobenzyl)sulfanyl]-3-phenyl-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
6449-86-1 |
---|---|
Molecular Formula |
C25H24BrN3OS2 |
Molecular Weight |
526.5g/mol |
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C25H24BrN3OS2/c1-2-13-28-14-12-20-21(15-28)32-23-22(20)24(30)29(19-6-4-3-5-7-19)25(27-23)31-16-17-8-10-18(26)11-9-17/h3-11H,2,12-16H2,1H3 |
InChI Key |
WSVAWLMBGCSEKS-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Canonical SMILES |
CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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